molecular formula C14H19ClN4O3 B1211868 Trimethoprim hydrochloride CAS No. 60834-30-2

Trimethoprim hydrochloride

カタログ番号: B1211868
CAS番号: 60834-30-2
分子量: 326.78 g/mol
InChIキー: YLCCEQZHUHUYPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トリメトプリム塩酸塩は、主に尿路感染症の治療に使用される合成抗菌剤です。これは、トリメトプリムの誘導体であり、トリメトプリムは、テトラヒドロ葉酸の合成に不可欠な酵素である細菌ジヒドロ葉酸レダクターゼを阻害する抗葉酸抗生物質です。 この阻害は、細菌DNAおよびRNAの形成を阻害し、細菌細胞の死につながります .

準備方法

合成経路と反応条件

トリメトプリム塩酸塩の合成は、複数段階のプロセスを伴います。一般的な方法の1つは、3,4,5-トリメトキシベンズアルデヒドとアニリンプロピオニトリルの縮合、続いてグアニジン化合物による環化を含みます。 反応は通常、還流条件下で不活性溶媒中で行われます .

工業生産方法

トリメトプリム塩酸塩の工業生産は、しばしば同じ合成経路に従いますが、より大規模に行われます。このプロセスには、収量を最大化し、副生成物を最小限に抑えるために、反応条件を注意深く制御することが含まれます。 最終生成物は、結晶化と濾過技術によって精製されます .

化学反応の分析

反応の種類

トリメトプリム塩酸塩は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、一方、置換反応は芳香環にさまざまな官能基を導入する可能性があります .

科学研究への応用

トリメトプリム塩酸塩は、幅広い科学研究に適用されています。

    化学: 抗菌剤とそのメカニズムに関する研究でモデル化合物として使用されます。

    生物学: 細菌の耐性と細菌における葉酸代謝の役割を研究するためのツールとして役立ちます。

    医学: 特に尿路感染症などの細菌感染症の治療における臨床研究で広く使用されています。

    産業: それは、製薬業界で抗菌薬の製造に使用されています

科学的研究の応用

Medical Uses

1. Urinary Tract Infections (UTIs)
Trimethoprim hydrochloride is widely recognized as a first-line treatment for uncomplicated urinary tract infections, particularly those caused by susceptible strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis . It is often prescribed alone or in combination with sulfamethoxazole to enhance efficacy and reduce resistance development.

2. Respiratory Infections
The combination of trimethoprim and sulfamethoxazole is frequently employed in treating acute exacerbations of chronic bronchitis and otitis media in pediatric patients . Its effectiveness against respiratory pathogens makes it a valuable option in these settings.

3. Pneumocystis Jirovecii Pneumonia
Trimethoprim-sulfamethoxazole is the standard prophylactic and therapeutic agent for Pneumocystis jirovecii pneumonia, particularly in immunocompromised patients, such as those with HIV/AIDS . This application has significantly reduced morbidity and mortality associated with opportunistic infections in these populations.

4. Travelers' Diarrhea
This antibiotic is also indicated for the treatment and prophylaxis of travelers' diarrhea caused by enterotoxigenic E. coli . Its rapid action helps alleviate symptoms and prevent dehydration during travel.

Spectrum of Activity

Trimethoprim exhibits activity against a variety of aerobic gram-positive and gram-negative bacteria. The following table summarizes its spectrum of susceptibility:

Bacteria SpeciesSusceptibility
Escherichia coliSusceptible
Klebsiella pneumoniaeSusceptible
Proteus mirabilisSusceptible
Coagulase-negative StaphylococcusSusceptible
Streptococcus pneumoniaeSusceptible
Haemophilus influenzaeSusceptible

Case Studies

Case Study 1: Toxic Epidermal Necrolysis
A notable case involved a 62-year-old woman who developed toxic epidermal necrolysis after administration of trimethoprim-sulfamethoxazole for a urinary tract infection. Despite severe skin reactions, she recovered with appropriate medical intervention . This highlights the importance of monitoring for adverse reactions, even though such events are rare.

Case Study 2: Prophylaxis in HIV Patients
In another study, low-dose trimethoprim-sulfamethoxazole was associated with decreased mortality from opportunistic infections among HIV-infected individuals with low CD4 counts . This underscores its critical role in managing immunocompromised patients.

Resistance Patterns

Resistance to trimethoprim is an emerging concern, particularly in developing countries where the prevalence of resistant strains is increasing . Continuous monitoring through susceptibility testing is recommended to ensure effective treatment outcomes.

作用機序

トリメトプリム塩酸塩は、ジヒドロ葉酸レダクターゼ酵素を阻害することによって抗菌効果を発揮します。この酵素は、ジヒドロ葉酸をテトラヒドロ葉酸に変換するために不可欠であり、核酸の合成の前駆体です。 この経路をブロックすることによって、トリメトプリム塩酸塩は細菌DNAおよびRNAの合成を阻害し、細胞死につながります .

類似の化合物との比較

類似の化合物

独自性

トリメトプリム塩酸塩は、細菌ジヒドロ葉酸レダクターゼに対する高い特異性を持つことが特徴であり、ヒト細胞への影響を最小限に抑えながら、細菌感染症に対して非常に効果的です。

類似化合物との比較

Similar Compounds

Uniqueness

Trimethoprim hydrochloride is unique in its high specificity for bacterial dihydrofolate reductase, making it highly effective against bacterial infections with minimal effects on human cells.

生物活性

Trimethoprim hydrochloride is a synthetic antibiotic primarily used for treating bacterial infections, particularly urinary tract infections (UTIs). Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway, which is critical for bacterial nucleic acid and protein synthesis. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Trimethoprim acts as a reversible inhibitor of dihydrofolate reductase. By binding to this enzyme, it prevents the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), which is necessary for the synthesis of nucleic acids. This inhibition is crucial for bacterial growth and replication since THF is a precursor for thymidine and purines . Importantly, trimethoprim exhibits a significantly higher affinity for bacterial DHFR compared to its mammalian counterpart—approximately 60,000 times greater —which allows for selective targeting of bacterial cells without affecting human cells .

Biological Activity

Trimethoprim demonstrates a broad spectrum of activity against various gram-negative bacteria, including Escherichia coli , Klebsiella pneumoniae , and Proteus mirabilis . It is often combined with sulfamethoxazole (TMP-SMX), which inhibits an earlier step in folate synthesis, resulting in a synergistic effect that enhances its bactericidal activity .

Table 1: Spectrum of Activity Against Common Bacterial Pathogens

Bacterial SpeciesSensitivity to Trimethoprim
Escherichia coliSensitive
Klebsiella pneumoniaeSensitive
Proteus mirabilisSensitive
Staphylococcus aureusVariable
Enterococcus faecalisResistant

Pharmacokinetics

Trimethoprim is well-absorbed orally, achieving peak serum concentrations within 2-4 hours after administration. The steady-state concentration is typically reached after approximately three days of repeated dosing. The average peak concentration in serum is about 1 µg/mL . It has a half-life of around 8-10 hours , allowing for twice-daily dosing in most cases.

Case Studies

Several case studies highlight both the efficacy and potential adverse effects associated with trimethoprim use:

  • Toxic Epidermal Necrolysis (TEN): A case reported in a 62-year-old woman indicated that trimethoprim-sulfamethoxazole could lead to TEN, a severe skin reaction. Early diagnosis and aggressive treatment were crucial for recovery .
  • Rhabdomyolysis: An 18-year-old female developed rhabdomyolysis after treatment with TMP-SMX for UTI. This case emphasizes the importance of monitoring for muscle-related side effects during trimethoprim therapy .
  • Efficacy Comparison: In a study comparing ciprofloxacin with trimethoprim-sulfamethoxazole for UTI treatment, both showed similar efficacy rates (91%). However, ciprofloxacin was associated with fewer adverse reactions (17% vs. 32%) .

Research Findings

Recent studies have explored various aspects of trimethoprim's biological activity:

  • A study utilizing FT-IR spectroscopy and GC-MS found that trimethoprim's effects on nucleotide levels vary with pH, indicating that environmental conditions can influence its pharmacological activity .
  • Molecular docking studies have identified new analogs of trimethoprim with enhanced binding affinity to DHFR compared to the parent compound, suggesting potential avenues for developing more effective antibiotics .

Table 2: IC50 Values of Trimethoprim and Its Analogs

CompoundIC50 Value (µM)
Trimethoprim55.26
Analog 121.78
Analog 20.99
Analog 30.72

特性

CAS番号

60834-30-2

分子式

C14H19ClN4O3

分子量

326.78 g/mol

IUPAC名

5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride

InChI

InChI=1S/C14H18N4O3.ClH/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;/h5-7H,4H2,1-3H3,(H4,15,16,17,18);1H

InChIキー

YLCCEQZHUHUYPA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.Cl

正規SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.Cl

Key on ui other cas no.

60834-30-2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。